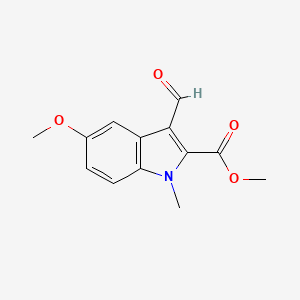

methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate

Description

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 885273-51-8, molecular formula: C₁₂H₁₁NO₄, molecular weight: 233.22 g/mol) is a substituted indole derivative featuring a formyl group at position 3, methoxy at position 5, methyl at position 1, and a methyl ester at position 2 (Figure 1). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing bioactive molecules such as kinase inhibitors and antimicrobial agents. Its formyl group enables condensation reactions, while the methoxy and ester functionalities enhance solubility and stability in organic syntheses .

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

methyl 3-formyl-5-methoxy-1-methylindole-2-carboxylate |

InChI |

InChI=1S/C13H13NO4/c1-14-11-5-4-8(17-2)6-9(11)10(7-15)12(14)13(16)18-3/h4-7H,1-3H3 |

InChI Key |

DAIODFDWSYXYSY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Esterification of Indole-2-carboxylic Acid (General Procedure A)

- Starting Material: 5-methoxy-1H-indole-2-carboxylic acid

- Reagents: Methanol or ethanol, concentrated sulfuric acid

- Conditions: Reflux for 24 hours

- Process:

The indole-2-carboxylic acid is suspended in methanol with catalytic sulfuric acid and heated under reflux. This converts the acid to the corresponding methyl ester via Fischer esterification. - Work-up: Neutralization with sodium carbonate solution, extraction with ethyl acetate, drying, and solvent removal under reduced pressure. The crude ester is purified by recrystallization from ether/petroleum ether.

Formylation at the 3-Position (General Procedure B)

- Starting Material: Methyl 5-methoxy-1H-indole-2-carboxylate (from step 2.1)

- Reagents: Phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF)

- Conditions: POCl3 added slowly to cooled DMF (0 °C), then indole ester added, stirred at room temperature, heated at 60 °C for 4 hours

- Process:

The Vilsmeier–Haack reaction is employed to introduce the formyl group at the 3-position of the indole ring. The reactive Vilsmeier reagent is generated in situ from POCl3 and DMF, which then formylates the indole ester. - Work-up: The reaction mixture is poured into ice-water, basified to pH 8 with sodium carbonate, and the precipitate is collected by filtration.

N-Methylation (General Procedure C)

- Starting Material: Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (from step 2.2)

- Reagents: Sodium hydride (NaH), methyl iodide (iodomethane), DMF

- Conditions: Stirring at room temperature for 4 hours

- Process:

The acidic N-H proton of the indole is deprotonated by sodium hydride, generating a nucleophilic nitrogen anion. Subsequent alkylation with methyl iodide introduces the N-methyl group, yielding this compound. - Work-up: Quenching with ammonium chloride, extraction with dichloromethane, washing, drying, and concentration. The product is isolated by filtration after suspension in petroleum ether.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | 5-methoxy-1H-indole-2-carboxylic acid | Methanol, conc. H2SO4, reflux 24 h | Methyl 5-methoxy-1H-indole-2-carboxylate | ~80 | Fischer esterification |

| 2 | Formylation (Vilsmeier–Haack) | Methyl 5-methoxy-1H-indole-2-carboxylate | POCl3, DMF, 0 °C to 60 °C, 4 h | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | ~78 | Formyl group introduction |

| 3 | N-Methylation | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | NaH, methyl iodide, DMF, rt, 4 h | This compound | Variable | Alkylation on nitrogen |

Analytical and Characterization Data

- Melting Point: Approximately 199–201 °C for the intermediate methyl 3-formyl-1H-indole-2-carboxylate.

- NMR (1H, DMSO-d6):

- Singlet at ~3.99 ppm for methyl ester group

- Multiplets/doublets for aromatic protons between 7.2–8.2 ppm

- Aldehyde proton singlet near 10.6 ppm

- Broad singlet for NH (before methylation) near 12.9 ppm

- Mass Spectrometry (ESI): Molecular ion peak consistent with calculated m/z for C13H13NO4 [M+H]+ around 248.08

- Purity: Confirmed by chromatographic methods (HPLC or TLC) and recrystallization.

Research Findings and Applications

- The presence of the 5-methoxy substituent and the 3-formyl group on the indole ring, combined with the methyl ester at position 2, contribute to the compound’s biological activity, particularly as a tubulin polymerization inhibitor and antiproliferative agent against cancer cell lines such as MCF-7 breast carcinoma.

- The synthetic route allows for structural modifications at the N-1 position and the 3-formyl site, enabling the design of derivatives with potentially enhanced pharmacological profiles.

- The described preparation methods have been validated in multiple peer-reviewed studies, ensuring reproducibility and reliability for further medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Methyl 3-carboxy-5-methoxy-1-methyl-1H-indole-2-carboxylate.

Reduction: Methyl 3-hydroxymethyl-5-methoxy-1-methyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is primarily utilized in chemical synthesis to create complex indole derivatives. Indole derivatives themselves are important heterocyclic systems, which are found in many natural products and drugs.

Key Reactions

Synthesis of Indole Derivatives

The compound is crucial as an intermediate in synthesizing complex indole derivatives. These derivatives are synthesized through the Fischer indole synthesis, a reaction between phenylhydrazine and an aldehyde or ketone, using an acid catalyst. This method facilitates the production of substituted indoles, which are essential in developing new pharmaceuticals and agrochemicals.

Potential Biological Activities

Indole derivatives, including this compound, have a wide range of biological activities:

- Antimicrobial Activity: These compounds exhibit antimicrobial properties against various pathogens.

- Anticancer Properties: They can inhibit cancer cell proliferation, showing potential as lead compounds in cancer therapy. For instance, research has demonstrated that derivatives of this compound display potent antiproliferative activity against different cancer cell lines.

- Antiviral Activity: The compound has shown inhibitory effects against viral proteins, such as those from SARS-CoV, suggesting its relevance in antiviral drug development.

Medicinal Chemistry

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, such as enzymes and receptors. The formyl and methoxy groups may enhance binding affinity and specificity to these targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate with key analogs, highlighting substituent differences and their implications:

Physicochemical Properties

- Molecular Weight: The target compound (233.22 g/mol) is lighter than phenyl-substituted analogs (e.g., 297.31 g/mol in ) but heavier than amino derivatives (204.22 g/mol in ). Lower molecular weight correlates with improved bioavailability in drug design .

- Solubility : Methoxy and ester groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), whereas phenyl substituents (e.g., ) increase hydrophobicity .

Pharmaceutical Intermediate

The target compound is pivotal in synthesizing 5-methoxy-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid, a scaffold with demonstrated antimicrobial activity . Its formyl group enables efficient coupling with thiazolidinone precursors, a reaction less feasible with hydroxylated analogs .

Biological Activity

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is an indole derivative characterized by a unique structure that includes a formyl group, a methoxy group, and a carboxylate ester group. This compound belongs to a class of compounds known for their diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Indole derivatives are known to influence multiple biochemical pathways, leading to various cellular responses such as apoptosis, anti-inflammatory effects, and antimicrobial activity.

Types of Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have indicated that indole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 .

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens, suggesting its utility in treating infections.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways, which is common among indole derivatives .

Case Studies and Research Findings

Recent studies have evaluated the biological activities of this compound and related compounds. Here are some notable findings:

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key observations include:

- Methoxy Group Positioning : The placement of the methoxy group significantly influences the compound's potency against cancer cells, with specific positions enhancing activity .

- Functional Group Variations : Modifications in functional groups can lead to variations in activity; for example, alterations in the formyl group can affect the compound's reactivity and interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.